molecular formula C10H15N3OS B12199472 2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide

2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide

Cat. No.: B12199472
M. Wt: 225.31 g/mol
InChI Key: FSDTYVZRQKLABT-UHFFFAOYSA-N
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Description

2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide is a heterocyclic compound containing a pyrimidine ring substituted with isopropyl and methyl groups, and a thioacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide typically involves the reaction of 2-isopropyl-6-methylpyrimidine-4-thiol with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the thioacetamide linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-6-methylpyrimidine-4-thiol: A precursor in the synthesis of 2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide.

    Thioacetamide: A related compound with a similar thioamide moiety but lacking the pyrimidine ring.

Uniqueness

This compound is unique due to the presence of both the pyrimidine ring and the thioacetamide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C10H15N3OS/c1-6(2)10-12-7(3)4-9(13-10)15-5-8(11)14/h4,6H,5H2,1-3H3,(H2,11,14)

InChI Key

FSDTYVZRQKLABT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC(=O)N

Origin of Product

United States

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